N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c20-15(10-3-6-12-13(8-10)19-23-18-12)17-9-16(21,11-4-5-11)14-2-1-7-22-14/h1-3,6-8,11,21H,4-5,9H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHUMSQIMQTCJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=CC3=NSN=C3C=C2)(C4=CC=CO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the benzo[c][1,2,5]thiadiazole core, followed by the introduction of the furan and cyclopropyl groups through various coupling reactions. The final step usually involves the formation of the carboxamide group under mild conditions to preserve the integrity of the sensitive functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Carboxamide Bond Formation
The carboxamide linkage is likely formed via coupling between 2,1,3-benzothiadiazole-5-carboxylic acid and the amine intermediate 2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethylamine (Fig. 1). This reaction typically employs activating agents like thionyl chloride (SOCl₂) or carbodiimides (e.g., EDC) to generate the reactive acyl chloride or mixed anhydride intermediate .
Example Protocol
- Activation of 2,1,3-benzothiadiazole-5-carboxylic acid with SOCl₂ in anhydrous dichloromethane at 0°C.
- Addition of the amine intermediate in the presence of triethylamine (Et₃N) to facilitate nucleophilic acyl substitution .
Hydroxyl Group
The secondary alcohol in the ethyl chain participates in:
- Esterification : Reacts with acyl chlorides (e.g., acetic anhydride) under basic conditions .
- Oxidation : Forms a ketone using Jones reagent (CrO₃/H₂SO₄).
- Protection : Temporarily masked as a silyl ether (e.g., TBSCl) or acetate during synthesis .
Furan Ring
The furan-2-yl moiety undergoes:
- Electrophilic Substitution : Nitration or halogenation at the α-position .
- Diels-Alder Reactions : Acts as a diene with electron-deficient dienophiles .
Cyclopropane Ring
The strained cyclopropane ring is prone to:
- Ring-Opening Reactions : With acids (e.g., HBr) to form bromoalkanes .
- [2π+2π] Cycloadditions : With alkenes under UV light .
Stability and Degradation Pathways
- Thermal Decomposition : Above 200°C, the benzothiadiazole core may decompose to release sulfur oxides (SOₓ) and nitrogen gases (N₂) .
- Hydrolytic Degradation : The carboxamide bond hydrolyzes slowly in acidic or basic conditions to regenerate the carboxylic acid and amine .
Comparative Reactivity Table
| Functional Group | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| Hydroxyl | Esterification | Ac₂O, Pyridine | Acetyl-protected derivative |
| Furan | Nitration | HNO₃, H₂SO₄ | 5-Nitro-furan-2-yl derivative |
| Cyclopropane | Acidic ring-opening | HBr, CH₂Cl₂ | 1-Bromo-3-(furan-2-yl)propane |
| Carboxamide | Hydrolysis | HCl (6M), reflux | Benzothiadiazole-5-carboxylic acid |
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique molecular structure, which includes a benzothiadiazole moiety that contributes to its biological activity. The molecular formula is with a molecular weight of approximately 340.37 g/mol. Its structure suggests potential interactions with biological targets due to the presence of functional groups conducive to hydrogen bonding and hydrophobic interactions.
Anticancer Activity
Recent studies have indicated that compounds similar to N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide exhibit significant anticancer properties. Research has shown that benzothiadiazole derivatives can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that such compounds inhibit cell proliferation and promote cell cycle arrest in human cancer cells by modulating key signaling pathways involved in tumor growth and survival .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Compounds with similar structures have shown effectiveness against a range of bacteria and fungi, suggesting that this compound may possess similar capabilities. Studies have reported that benzothiadiazole derivatives can disrupt microbial cell membranes or inhibit essential enzymatic processes within microbial cells .
Drug Design and Synthesis
The synthesis of this compound has been explored in the context of drug development. Researchers have focused on optimizing synthetic routes to enhance yield and purity while minimizing environmental impact. The compound's ability to serve as a lead structure for further modifications makes it a valuable candidate in drug discovery programs targeting various diseases .
Targeting G Protein-Coupled Receptors (GPCRs)
Recent advancements in understanding GPCRs have opened new avenues for the application of this compound. GPCRs are pivotal in numerous physiological processes and are prominent drug targets. The structural features of this compound suggest it could interact with specific GPCR subtypes, potentially leading to the development of novel therapeutic agents .
Case Study 1: Anticancer Efficacy
A study conducted on a series of benzothiadiazole derivatives revealed that modifications at the 5-position significantly enhanced their anticancer activity against breast cancer cell lines. The introduction of the cyclopropyl group was found to improve selectivity and potency compared to other derivatives lacking this modification .
Case Study 2: Antimicrobial Screening
In another investigation, various derivatives including N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-benzothiadiazoles were screened against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated promising antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Mechanism of Action
The mechanism of action of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets. The furan ring and the benzo[c][1,2,5]thiadiazole core can interact with enzymes and receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 2. Functional Group Impact on Properties
Biological Activity
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features several key functional groups that contribute to its biological activity:
- Cyclopropyl Group : Known for its unique strain and reactivity, which can influence the binding affinity to biological targets.
- Furan Moiety : A heterocyclic aromatic compound that often participates in electron-donating interactions.
- Hydroxyethyl Group : Capable of forming hydrogen bonds, enhancing solubility and interaction with biological systems.
- Benzothiadiazole Core : This structure is known for its role in various pharmacological activities, including fluorescence imaging.
The molecular formula of the compound is with a molecular weight of approximately 328.39 g/mol .
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that derivatives of benzothiadiazole can exhibit significant antimicrobial properties. For instance, compounds with similar structures have been evaluated against various pathogens, demonstrating potential effectiveness against bacterial strains .
Anticancer Properties
Preliminary investigations suggest that benzothiadiazole derivatives may possess anticancer properties. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis .
The proposed mechanism involves the interaction of the compound with specific enzymes or receptors in cellular pathways. The functional groups facilitate binding to these targets, altering their activity and potentially leading to therapeutic effects .
Case Studies
Several studies have explored the biological activities of related compounds:
- Anthelmintic Activity : A study on similar benzothiadiazole derivatives indicated effective paralysis and mortality in earthworm models, suggesting potential applications in treating parasitic infections .
- Fluorescence Imaging : Research involving 2,1,3-benzothiadiazole derivatives as imaging probes demonstrated superior performance in live cell assays compared to traditional dyes like DAPI .
Synthesis and Derivatives
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiadiazole Core : This can be achieved through cyclization reactions involving thiourea derivatives.
- Introduction of Functional Groups : Subsequent reactions introduce the cyclopropyl and furan substituents via alkylation and cyclization techniques.
- Final Coupling Reactions : The compound is finalized through amide bond formation under controlled conditions.
Q & A
Q. Validation Methodology :
- Dose-response assays : Use 3D spheroid models to mimic tumor microenvironments.
- Mechanistic studies : Western blotting for apoptosis markers (e.g., caspase-3) and flow cytometry for cell-cycle analysis.
- Controls : Include positive controls (doxorubicin for cytotoxicity) and vehicle controls to rule out solvent effects .
How do structural modifications influence the compound’s interactions with biological targets?
Advanced Question
Key modifications and their effects:
- Cyclopropyl substitution : Enhances metabolic stability by resisting cytochrome P450 oxidation.
- Furan replacement with thiophene : Alters electronic properties, potentially improving binding to hydrophobic enzyme pockets.
- Hydroxyethyl chain elongation : May reduce blood-brain barrier penetration due to increased polarity .
Q. Structure-Activity Relationship (SAR) Workflow :
Synthesize analogs with targeted substitutions.
Screen against target proteins (e.g., kinases) using surface plasmon resonance (SPR) or microscale thermophoresis (MST).
Cross-validate with molecular docking simulations (AutoDock Vina) .
What analytical techniques are critical for resolving contradictions in reported activity data across studies?
Advanced Question
Discrepancies in biological activity often arise from:
- Purity variability : Impurities (>5%) can skew results.
- Assay conditions : pH, serum concentration, or cell-line heterogeneity.
Q. Resolution Strategies :
- Orthogonal purity analysis : Combine HPLC, HRMS, and elemental analysis.
- Standardized bioassays : Adhere to CLSI guidelines for antimicrobial testing.
- Structural confirmation : Single-crystal X-ray diffraction to rule out polymorphic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
